Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate is a chemical compound that belongs to the class of amino acids and esters. Its structure consists of an ethyl ester functional group attached to a phenyl ring, which is further substituted with an aminoethyl group. This compound has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science.
The synthesis of Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate is primarily derived from the reaction of ethyl bromoacetate with 4-((2-aminoethyl)amino)aniline under basic conditions, typically using sodium hydroxide or potassium carbonate as a base. This compound can be obtained through laboratory synthesis or purchased from chemical suppliers specializing in organic compounds.
Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate is classified as an organic compound, specifically an ester and an amine derivative. Its systematic name reflects its structure, indicating the presence of both an ethyl acetate moiety and an amino group.
The synthesis of Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate generally involves a nucleophilic substitution reaction. The process begins with the alkylation of 4-((2-aminoethyl)amino)aniline using ethyl bromoacetate.
Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate has a complex molecular structure characterized by:
The molecular formula for Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate is . Key structural features include:
Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate primarily involves its interaction with biological molecules through hydrogen bonding facilitated by its amino groups. This interaction can modulate various biochemical pathways, potentially influencing cellular processes and leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate typically appears as a colorless to pale yellow liquid or solid, depending on its purity and crystallization conditions.
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy confirm its structure by providing data on hydrogen and carbon environments within the molecule.
Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate has diverse applications in scientific research:
Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate (CAS: 174890-79-0) is systematically named according to IUPAC conventions as an ethyl ester derivative featuring a phenylacetate core substituted at the para-position with a (2-aminoethyl)amino functional group. The molecular formula C₁₂H₁₈N₂O₂ (MW: 222.28 g/mol) indicates a base structure comprising 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. Key structural features include:
The SMILES notation (O=C(OCC)CC1=CC=C(NCCN)C=C1) explicitly defines atomic connectivity, confirming the para-substitution pattern on the phenyl ring. Systematic synonyms include "Ethyl [4-[(2-aminoethyl)amino]phenyl]acetate" and "Ethyl 2-(4-(2-aminoethylamino)phenyl)acetate" [3] [4].
Table 1: Nomenclature and Molecular Identity
| Property | Value |
|---|---|
| CAS Registry Number | 174890-79-0 |
| IUPAC Name | Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| SMILES | O=C(OCC)CC1=CC=C(NCCN)C=C1 |
| Key Synonyms | Ethyl [4-(2-aminoethylamino)phenyl]acetate; MFCD17677048 |
Spectroscopic characterization provides definitive evidence for the compound's structure:
Aromatic protons between δ 6.6–7.1 ppm confirming para-disubstitution [4].The carbon-13 NMR reveals key peaks at δ 172.0 ppm (ester carbonyl), δ 149.0 ppm (ipso carbon linked to amine), and aliphatic carbons below δ 50 ppm [4].
Mass Spectrometry (MS): High-resolution MS data shows a molecular ion peak at m/z 222.1368 (calculated for C₁₂H₁₈N₂O₂: 222.1368), confirming the molecular formula. Fragmentation patterns include loss of ethoxy (m/z 177) and ethyleneamine (m/z 134) moieties [4] [10].
Infrared Spectroscopy (IR): Critical absorptions include:
Table 2: Spectroscopic Signatures
| Technique | Key Assignments |
|---|---|
| ¹H NMR | δ 1.2 (t, 3H), 4.1 (q, 2H), 3.2 (t, 2H), 3.4 (t, 2H), 6.6–7.1 (m, 4H) |
| ¹³C NMR | δ 14.1 (CH₃), 41.5 (Ar–CH₂), 42.8 (CH₂NH₂), 60.1 (OCH₂), 114.8–149.0 (Ar–C), 172.0 (C=O) |
| MS (HR) | [M]⁺ m/z 222.1368 (100%) |
| IR | 3340 cm⁻¹ (N–H), 1740 cm⁻¹ (C=O), 1600 cm⁻¹ (Ar C=C) |
While single-crystal X-ray diffraction data for ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate is unavailable in the literature, crystallographic studies of structurally related compounds provide indirect insights:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7